3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride
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Overview
Description
3-Amino-N-((3’-methyl-[1,1’-biphenyl]-3-yl)methyl)propanamide hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a biphenyl moiety, and a propanamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-3-yl)methyl)propanamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the biphenyl intermediate, followed by the introduction of the amino group and the propanamide moiety. The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-((3’-methyl-[1,1’-biphenyl]-3-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-N-((3’-methyl-[1,1’-biphenyl]-3-yl)methyl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-3-yl)methyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-methyl-N-(prop-2-yn-1-yl)propanamide hydrochloride
- 3-Amino-N-((2,4-dimethoxyphenyl)methyl)propanamide hydrochloride
Uniqueness
3-Amino-N-((3’-methyl-[1,1’-biphenyl]-3-yl)methyl)propanamide hydrochloride is unique due to its specific biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H21ClN2O |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
3-amino-N-[[3-(3-methylphenyl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-13-4-2-6-15(10-13)16-7-3-5-14(11-16)12-19-17(20)8-9-18;/h2-7,10-11H,8-9,12,18H2,1H3,(H,19,20);1H |
InChI Key |
BUUSSITZJGBJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CNC(=O)CCN.Cl |
Origin of Product |
United States |
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